molecular formula C19H19NO4 B5732956 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid

4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid

Cat. No. B5732956
M. Wt: 325.4 g/mol
InChI Key: OJRMVJNGUBEDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid, also known as PTBABA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. PTBABA is a member of the benzoic acid family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. This compound may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to lower body temperature in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid for lab experiments is its relatively low toxicity. It has been found to have a low LD50 in animal models, indicating that it is relatively safe for use in laboratory settings. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid. One area of interest is its potential as an anticancer agent, with further studies needed to determine its efficacy and safety in vivo. Other potential areas of research include its potential as an anti-inflammatory and analgesic agent, and its potential as a treatment for fever. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have potential as an anticancer agent, with studies indicating that it can inhibit the growth of cancer cells.

properties

IUPAC Name

4-[(4-phenyloxane-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(22)14-6-8-16(9-7-14)20-18(23)19(10-12-24-13-11-19)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRMVJNGUBEDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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